molecular formula C8H6N2O B1500428 4-(Pyridin-4-yl)oxazole CAS No. 681135-59-1

4-(Pyridin-4-yl)oxazole

Cat. No.: B1500428
CAS No.: 681135-59-1
M. Wt: 146.15 g/mol
InChI Key: AJFKBWMKSZUJEE-UHFFFAOYSA-N
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Description

Historical Context of Oxazole (B20620) and Pyridine (B92270) Heterocycles in Academic Research

The journey of heterocyclic chemistry is deeply intertwined with the exploration of oxazole and pyridine rings. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, was first isolated in 1846 by the Scottish chemist Anderson. nih.gov Its first synthesis was reported in 1876 by Ramsay and his group. nih.gov The nitrogen atom in the pyridine ring makes it a crucial component in both organic and medicinal chemistry, as its non-bonding electron pair can participate in hydrogen bonding with biological receptors, thereby enhancing the pharmacokinetic properties of drug candidates. nih.gov

The oxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom, was first synthesized in 1947, with its chemistry being established as early as 1876. tandfonline.comtaylorandfrancis.comijpsonline.com The first synthesis of a 2,5-disubstituted oxazole was accomplished by Emil Fischer in 1896. researchgate.net Oxazoles are recognized as important building blocks in medicinal chemistry due to their ability to engage in various non-covalent interactions with enzymes and receptors, leading to a wide range of biological activities. tandfonline.comsemanticscholar.org The development of synthetic methods like the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), has further facilitated the exploration of oxazole-containing compounds. researchgate.netmdpi.com

Significance of Pyridyl-Oxazole Architectures in Contemporary Chemical and Biological Sciences

These hybrid structures are being investigated for a variety of applications, including their use as ligands for G-quadruplex DNA, which are implicated in cancer. acs.org The ability of these compounds to interact with biological macromolecules makes them promising candidates for the development of novel therapeutic agents. acs.org Research has shown that pyridyl-oxazole derivatives can exhibit a range of biological activities, including anticancer, antifungal, and antileishmanial properties. mdpi.comnih.gov The versatility of this scaffold allows for the synthesis of large libraries of compounds with diverse substitution patterns, enabling the fine-tuning of their biological and chemical properties.

Overview of Research Directions Pertaining to 4-(Pyridin-4-yl)oxazole Derivatives

Current research on this compound and its derivatives is multifaceted, with a strong emphasis on their potential in medicinal chemistry. One major area of investigation is their application as anticancer agents. For instance, derivatives of (pyridin-4-yl) imidazo[1,5-a]pyridin-1-yl)oxazoles have been designed and synthesized as potential anticancer agents. dntb.gov.ua Furthermore, N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea was identified as a potent in vitro inhibitor of AURKA, a kinase involved in cell division, and showed cytotoxic activity against human colorectal carcinoma cells. mdpi.com

Another significant research direction is the development of dual inhibitors for epidermal growth factor receptor (EGFR), a key target in cancer therapy. A series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives have been designed as dual inhibitors of both wild-type and mutant forms of EGFR. nih.gov Many of these derivatives have demonstrated significant cytotoxicity against various human cancer cell lines. nih.gov

The synthesis of novel this compound derivatives and the exploration of their structure-activity relationships (SAR) are also active areas of research. For example, the synthesis of various aryl derivatives of pyridyl-oxazoles is being pursued to identify compounds with enhanced biological activity. dntb.gov.ua The structural elucidation of naturally occurring oxazole-containing compounds, such as oxazolismycin which features an oxazole-pyridine scaffold, provides further insights into the chemical diversity and biosynthetic pathways of these molecules. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFKBWMKSZUJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663711
Record name 4-(1,3-Oxazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681135-59-1
Record name 4-(1,3-Oxazol-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Pyridin 4 Yl Oxazole and Its Functionalized Congeners

Established Reaction Pathways for Oxazole (B20620) Ring Formation with Pyridine (B92270) Linkages

The foundational methods for constructing the oxazole ring have been widely applied and adapted for the synthesis of pyridyl-substituted oxazoles. These established pathways, while robust, often involve multiple discrete steps and require optimization to achieve satisfactory yields.

Classical Cyclization Reactions

Classical methods for oxazole synthesis rely on the cyclization of acyclic precursors. Two of the most prominent examples are the Robinson-Gabriel synthesis and the Van Leusen reaction.

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.comyoutube.com To produce a 4-(pyridin-4-yl)oxazole scaffold, this would typically start with an α-amino ketone bearing the pyridine moiety, which is then acylated and cyclized using dehydrating agents like sulfuric acid or phosphorus pentoxide.

The Van Leusen oxazole synthesis provides an alternative route by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov For the synthesis of this compound, pyridine-4-carboxaldehyde serves as a key starting material, which reacts with TosMIC in the presence of a base, such as potassium carbonate, to form the oxazole ring. nih.gov

Classical Method Key Reactants Typical Reagents Description
Robinson-Gabriel Synthesisα-Acylamino ketoneH₂SO₄, P₂O₅, POCl₃Cyclodehydration of an N-acyl derivative of an α-aminoketone. pharmaguideline.com
Van Leusen ReactionAldehyde, Tosylmethyl isocyanide (TosMIC)K₂CO₃, MethanolBase-mediated cycloaddition of TosMIC to an aldehyde to form the oxazole ring. nih.gov

Multi-Step Syntheses and Yield Optimization

Yield optimization is a critical aspect of these multi-step syntheses. nih.gov Key strategies for improving efficiency include:

Screening of Reagents: For the Robinson-Gabriel cyclization, a variety of dehydrating agents (e.g., H₂SO₄, PCl₃, POCl₃, SOCl₂) can be tested to find the optimal conditions that promote ring closure while minimizing side reactions. pharmaguideline.com

Reaction Condition Tuning: Optimization of temperature, reaction time, and solvent polarity is crucial. For example, in the Van Leusen reaction, the choice of base and solvent can significantly impact the reaction rate and the formation of byproducts.

Purification Techniques: Efficient purification methods, such as column chromatography or recrystallization, are essential to isolate the desired product from starting materials and impurities, thereby maximizing the isolated yield of pure this compound.

Modern and Highly Efficient Synthetic Strategies

Contemporary organic synthesis focuses on efficiency, atom economy, and the reduction of synthetic steps. Modern strategies for preparing this compound reflect these principles, employing one-pot procedures and powerful transition-metal catalysis.

One-Pot Tandem Reactions for Rapid Access to Substituted Oxazoles

One-pot tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer a rapid and efficient pathway to complex molecules like substituted oxazoles. researchgate.netorganic-chemistry.org These processes minimize waste and reduce the need for intermediate purification steps.

A notable example is the Brønsted acid-catalyzed propargylation/cycloisomerization tandem reaction. organic-chemistry.org This method can synthesize substituted oxazoles from propargylic alcohols and amides using a catalyst like p-toluenesulfonic acid (PTSA). researchgate.netorganic-chemistry.org To access a this compound derivative, one could envision a reaction between a pyridyl-substituted propargylic alcohol and an amide, which would undergo a tandem nucleophilic substitution and subsequent cyclization in a single pot. organic-chemistry.org Such strategies provide a significant improvement in efficiency over classical multi-step approaches. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing mild and highly selective methods for connecting different molecular fragments.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming C-C bonds between aryl or heteroaryl groups. ignited.in This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. ignited.in

For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be employed:

Strategy A: Coupling of a 4-halooxazole derivative with pyridine-4-boronic acid.

Strategy B: Coupling of an oxazole-4-boronic acid derivative with a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine).

These reactions are known for their excellent functional group tolerance, allowing for the synthesis of complex and highly functionalized this compound congeners. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Component Examples Function
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Ligand PPh₃, SPhos, XPhosStabilizes the palladium center and modulates its reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Promotes the transmetalation step in the catalytic cycle.
Solvent Toluene, Dioxane, DMF, Water mixturesSolubilizes reactants and influences reaction kinetics.

This regioselective cross-coupling approach represents a highly efficient and modular method for the late-stage introduction of the pyridine ring onto a pre-formed oxazole core, or vice versa, making it a cornerstone of modern synthetic strategies. ignited.in

Copper-Catalyzed Tandem Syntheses

Copper-catalyzed reactions have emerged as a powerful tool for the construction of the oxazole ring in a single step from simple precursors. These tandem or cascade reactions offer high atom economy and often proceed under mild conditions. One notable approach involves a copper-catalyzed [3+2] annulation/olefination cascade between amides and iodonium-phosphonium hybrid ylides. This method provides a regioselective pathway to 2,4-disubstituted oxazoles. While specific examples for the synthesis of this compound are not extensively documented, the general methodology is tolerant of a wide range of functional groups, suggesting its potential applicability.

Another copper-catalyzed approach is the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen. This method leverages O2 as a green oxidant and proceeds via dioxygen activation and oxidative C-H bond functionalization mdpi.com. The reaction of a suitable amine precursor with a pyridine-containing alkyne under copper catalysis could theoretically yield the desired this compound.

Catalyst Reactant 1 Reactant 2 Solvent Temperature (°C) Yield (%)
Cu(acac)2Pyridine-4-carboxamideIodonium-phosphonium ylideDCE40Not reported
CuBr2Benzylamine derivativePyridin-4-yl acetyleneToluene/DCE80Not reported
Nickel-Catalyzed Processes

Nickel catalysis offers a complementary approach to the synthesis of oxazoles, often through cross-coupling reactions. A notable method involves the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents nih.gov. This strategy allows for the introduction of substituents at the 2-position of the oxazole ring. To synthesize a this compound derivative using this approach, one would start with a pre-formed 4-(pyridin-4-yl)-2-methylthio-oxazole and couple it with an appropriate organozinc reagent.

Furthermore, nickel-catalyzed C-H activation and functionalization of pyridines is a well-established field. While direct C-H activation of pyridine to form a C-C bond with an oxazole ring at the 4-position is challenging, related cross-coupling strategies could be envisioned. For instance, a nickel-catalyzed Suzuki-Miyaura coupling of a halogenated this compound with a suitable boronic acid could be a viable route for derivatization.

Catalyst Reactant 1 Reactant 2 Ligand Solvent Temperature (°C) Yield (%)
NiCl2(PPh3)22-Methylthio-4-(pyridin-4-yl)oxazoleOrganozinc reagentPPh3THF60Not reported
Ni(II) precatalyst2-Chloro-4-(pyridin-4-yl)oxazoleArylboronic acidCyPAd-DalPhosNot specifiedNot specifiedNot reported

Acid-Promoted Cyclizations

Acid-promoted cyclization is a classical and widely used method for the synthesis of oxazoles, with the Robinson-Gabriel synthesis being a cornerstone of this approach wikipedia.org. This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring wikipedia.org. To apply this to the synthesis of this compound, the required starting material would be a 2-acylamino-ketone bearing a pyridin-4-yl group at the appropriate position. The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid dmaiti.com.

A more contemporary acid-promoted method involves a multicomponent tandem cyclization of arylglyoxal monohydrates, nitriles, and C-nucleophiles nih.gov. This approach allows for the rapid assembly of fully substituted oxazoles from simple and readily available starting materials. The use of a pyridine-containing nitrile in this reaction could potentially lead to the formation of 2,4-disubstituted oxazoles with a pyridin-4-yl group at the 4-position.

Acid Promoter Starting Material Solvent Temperature (°C) Yield (%)
Sulfuric Acid2-(Isonicotinamido)acetophenoneNot specifiedNot specifiedNot reported
Trifluoromethanesulfonic acidArylglyoxal, Isonicotinonitrile, C-nucleophileNot specifiedNot specifiedNot reported

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of oxazoles, including pyridyl-substituted derivatives, green chemistry approaches such as microwave-assisted and ultrasound-assisted synthesis have gained prominence.

Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields. The van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a prime candidate for microwave irradiation nih.govmdpi.com. A microwave-assisted van Leusen reaction between pyridine-4-carbaldehyde and TosMIC could provide a rapid and efficient route to 5-(pyridin-4-yl)oxazole, a constitutional isomer of the target compound. To obtain the 4-pyridyl isomer, a different synthetic disconnection would be necessary, potentially involving a microwave-assisted reaction of isonicotinamide with an α-haloketone. One study reports the microwave-assisted synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles, a related class of compounds, demonstrating the feasibility of applying this technology to pyridyl-heterocycle synthesis researchgate.net.

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity nih.gov. This method has been successfully applied to the synthesis of various heterocyclic compounds. The synthesis of oxazole derivatives can be accelerated under ultrasonic irradiation, often leading to higher yields and shorter reaction times compared to conventional heating methods ijpsonline.com. While specific examples for this compound are scarce, the general applicability of ultrasound to oxazole synthesis suggests its potential for this target as well.

Green Method Reactants Catalyst/Medium Time Yield (%)
MicrowaveIsonicotinamide, α-BromoacetophenoneClay catalyst5-15 minNot reported
UltrasoundIsonicotinamide, α-BromoacetophenoneDeep Eutectic Solvent30-60 minNot reported

Derivatization and Late-Stage Functionalization Strategies

The derivatization of the this compound core is crucial for exploring its structure-activity relationships in various applications. Late-stage functionalization (LSF) has emerged as a powerful strategy for modifying complex molecules at a late stage of the synthesis, thereby avoiding de novo synthesis of each analog.

For the this compound scaffold, functionalization can be envisioned at several positions. The oxazole ring itself can be functionalized, for example, at the C2 and C5 positions. Palladium-catalyzed direct C-H arylation is a common method for this purpose, although regioselectivity can be a challenge.

The pyridine ring offers multiple sites for functionalization. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but direct C-H functionalization is also possible. Metal-catalyzed C-H activation, particularly with rhodium or palladium, has been employed for the regioselective introduction of various functional groups onto pyridine rings nih.govacs.org. Non-covalent interaction-guided strategies have also been developed to achieve distal C-H functionalization of heteroarenes, which could potentially be applied to the pyridine moiety of this compound dmaiti.com. These methods allow for the introduction of alkyl, aryl, and other groups at specific positions, providing access to a diverse range of functionalized congeners.

Functionalization Strategy Target Position Reagent Catalyst
Direct C-H ArylationOxazole C5Aryl halidePalladium
C-H AlkylationPyridine C2/C3/C4Alkene/AlkyneRhodium
Distal C-H FunctionalizationPyridine C3/C5Functionalizing agentPalladium with guiding ligand

Mechanistic Organic Chemistry of the 4 Pyridin 4 Yl Oxazole Core

Electrophilic Aromatic Substitution Reactivity on the Oxazole (B20620) Ring

The oxazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. However, its aromaticity is weaker than that of imidazole (B134444) or thiazole. wikipedia.org Electrophilic aromatic substitution (SEAr) on an unsubstituted oxazole preferentially occurs at the C5-position, which is the most electron-rich carbon. wikipedia.orgcopbela.org The reaction proceeds through a standard SEAr mechanism involving the formation of a cationic sigma complex (Wheland intermediate). The stability of this intermediate dictates the regioselectivity of the reaction.

For 4-(pyridin-4-yl)oxazole, the reactivity of the oxazole ring towards electrophiles is significantly influenced by the electronic nature of the substituent at the C4 position. The pyridin-4-yl group is strongly electron-withdrawing, which deactivates the oxazole ring towards electrophilic attack. This deactivation makes electrophilic substitution reactions challenging, often requiring harsh conditions or the presence of activating groups on the oxazole ring. wikipedia.org While specific studies on this compound are limited, the general principles suggest that reactions like nitration, halogenation, or Friedel-Crafts acylation would be sluggish and require forcing conditions. If substitution were to occur, it would still be predicted to favor the C5-position, as the C2-position is more deactivated due to its proximity to the ring oxygen and nitrogen atoms.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles

Position Relative Reactivity Influencing Factors
C5 Most reactive Highest electron density; stabilized cationic intermediate.
C4 Less reactive Substitution at this position disrupts the diene system.

This table provides a generalized overview of reactivity for the parent oxazole ring.

Nucleophilic Reactivity and Substitutions on the Oxazole Ring

The electron-deficient nature of the oxazole ring, particularly at the C2 position, allows for nucleophilic attack, especially if an electron-withdrawing group is present or if a good leaving group is located at C2. wikipedia.orgpharmdbm.com The presence of the electron-withdrawing pyridin-4-yl group at C4 further enhances the electrophilicity of the oxazole ring, making it more susceptible to nucleophilic attack compared to alkyl- or phenyl-substituted oxazoles.

Two primary modes of nucleophilic reactivity are observed:

Deprotonation: The C2-proton of the oxazole ring is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms. Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at C2, forming a 2-lithiooxazole species. wikipedia.org This organometallic intermediate can then react with various electrophiles, allowing for functionalization at the C2 position. This process is in equilibrium with a ring-opened isonitrile enolate. nih.gov

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present on the oxazole ring, nucleophilic aromatic substitution can occur. The most favorable position for SNAr is C2. pharmdbm.com For a hypothetical 2-halo-4-(pyridin-4-yl)oxazole, a nucleophile would readily attack the C2 position, proceeding through a Meisenheimer-like intermediate, with the negative charge stabilized by the ring heteroatoms. The electron-withdrawing pyridin-4-yl group at C4 would facilitate this reaction by further stabilizing the anionic intermediate.

Rearrangement Reactions Involving the Oxazole Nucleus (e.g., Cornforth Rearrangement)

Rearrangement reactions provide powerful methods for skeletal transformations of the oxazole ring. The most notable example is the Cornforth rearrangement, a thermal isomerization of 4-acyloxazoles. wikipedia.orgchem-station.com In this reaction, a substituent on the C4-acyl group exchanges positions with the substituent at C5 of the oxazole ring. wikipedia.org

The mechanism begins with a thermal, conrotatory 4π-electrocyclic ring opening of the oxazole to form a nitrile ylide intermediate. wikipedia.org This highly reactive intermediate can then undergo a 4π-electrocyclization to reform the oxazole ring. Depending on the relative stabilities of the starting material and the product, the equilibrium can favor the rearranged oxazole. wikipedia.org Research has shown that the reaction gives good yields when nitrogen-containing heterocycles are involved. wikipedia.org

While this compound itself does not possess the required 4-acyl substituent to undergo a classical Cornforth rearrangement, understanding this mechanism is key to appreciating the dynamic nature of the oxazole nucleus under thermal conditions. A related transformation could potentially be designed for derivatives of this compound. More recent research has also explored skeletal rearrangements of oxazoles into larger or different ring systems, such as azepines and pyrroles, through dynamic 8π electrocyclizations under photochemical conditions. nih.gov

Table 2: Key Features of the Cornforth Rearrangement

Feature Description
Substrate 4-Acyl-substituted oxazole.
Conditions Thermal.
Key Intermediate Nitrile ylide.
Mechanism Pericyclic (Electrocyclic ring opening followed by electrocyclic ring closure).

Ring-Opening and Ring-Closure Transformations

The oxazole ring can participate in various ring-opening and ring-closure reactions, often triggered by heat, light, or chemical reagents.

Base-Induced Ring Opening: As mentioned in section 3.2, deprotonation at C2 with a strong base can lead to a ring-closed carbanion that exists in equilibrium with a ring-opened isonitrile enolate. nih.gov This enolate can be trapped by electrophiles, providing a synthetic route that diverges from simple substitution.

Electrocyclic Ring Opening: The thermal electrocyclic ring-opening to a nitrile ylide, the key step in the Cornforth rearrangement, is a fundamental ring-opening process for oxazoles. chem-station.com

Acid-Catalyzed Recyclization: In certain contexts, heterocycles like furans can undergo acid-catalyzed ring-opening to a diketone moiety, which can then react with an internal nucleophile (like an amine) to form a new ring system. A similar strategy could be envisioned for complex oxazole-containing systems, where acid treatment might induce ring-opening followed by recyclization into a different heterocyclic scaffold.

Ring-Closure Synthesis: The construction of the this compound ring itself is a ring-closure transformation. Common methods for synthesizing 4,5-disubstituted oxazoles involve the reaction of activated carboxylic acid derivatives with activated methyl isocyanides. nih.gov For example, isonicotinic acid could be activated and reacted with tosylmethyl isocyanide (TosMIC) in a van Leusen-type reaction to form the this compound core.

Diels-Alder Reactions and Cycloadditions of Oxazoles

Oxazoles can function as dienes in [4+2] cycloaddition reactions, a transformation known as the Kondrat'eva pyridine (B92270) synthesis. researchgate.netthieme-connect.com This reaction provides a powerful route to highly substituted pyridines. The oxazole reacts with a dienophile (an alkene or alkyne) to form a bicyclic adduct. wikipedia.org This initial adduct is often unstable and readily undergoes a retro-Diels-Alder reaction, eliminating a molecule (e.g., water, nitrile) to afford an aromatic product.

When an oxazole reacts with an alkene, the intermediate bicycle can eliminate water to form a substituted pyridine. wikipedia.org Reaction with an alkyne leads to the formation of a furan. researchgate.net The reactivity of the oxazole diene is influenced by its substituents. Electron-donating groups on the oxazole ring generally accelerate the reaction, while electron-withdrawing groups slow it down. The electron-withdrawing pyridin-4-yl group in this compound would be expected to decrease the HOMO energy of the oxazole diene system, making it less reactive in normal electron-demand Diels-Alder reactions. However, the reaction may be facilitated by Lewis acid catalysis, which activates the dienophile. thieme-connect.comnih.gov

Table 3: Oxazole Diels-Alder Reaction Outcomes

Dienophile Initial Adduct Final Product
Alkene Bicyclic ether-bridged adduct Substituted Pyridine

Reductive Transformations of the Oxazole Ring System

The reduction of the oxazole ring is less commonly reported than its other transformations but can lead to valuable synthetic intermediates like oxazolines and oxazolidines, or even complete ring cleavage. The specific outcome depends on the reagent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation of the oxazole ring can be challenging due to the aromatic stability of the ring and potential catalyst poisoning by the nitrogen and sulfur (if present) atoms in related azoles. Under forcing conditions (high pressure and temperature with catalysts like Raney Nickel or platinum), the ring can be reduced. This may lead to the corresponding oxazolidine (B1195125) or result in reductive cleavage of the C-O and C-N bonds.

Chemical Reduction: Strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction) could potentially reduce the pyridine ring of this compound preferentially, given the electron-deficient nature of pyridine. Reduction of the oxazole ring itself with hydride reagents (e.g., NaBH4, LiAlH4) is generally difficult unless the ring is activated, for instance, by conversion to an oxazolium salt. Oxazolium salts are more susceptible to hydride attack, leading to dihydrooxazoles (oxazolines).

Oxidative Cleavage: While not a reductive transformation, it's worth noting that strong oxidation can lead to ring cleavage. For example, oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) results in cleavage to form an imide and benzoic acid. wikipedia.org

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 4-(Pyridin-4-yl)oxazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the compound's connectivity and conformation.

Proton (¹H) NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons on the pyridine (B92270) and oxazole (B20620) rings are observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The protons on the pyridine ring typically appear as doublets, a consequence of spin-spin coupling with adjacent protons. The protons ortho to the nitrogen atom are generally found at a lower field (higher ppm value) compared to the protons meta to the nitrogen. The protons on the oxazole ring also exhibit characteristic chemical shifts.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H (ortho to N)~8.7d~6.0
Pyridine H (meta to N)~7.8d~6.0
Oxazole H-2~8.4s-
Oxazole H-5~8.0s-

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

The carbon atoms of the pyridine and oxazole rings resonate at characteristic chemical shifts. Carbons attached to heteroatoms (nitrogen and oxygen) are typically deshielded and appear at lower field values.

CarbonChemical Shift (δ, ppm)
Pyridine C (ortho to N)~150
Pyridine C (meta to N)~121
Pyridine C (para to N)~140
Oxazole C-2~155
Oxazole C-4~138
Oxazole C-5~152

Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the pyridine and oxazole rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyridine and oxazole rings, confirming the position of substitution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS would be used to confirm the expected molecular formula of C₈H₆N₂O. The high accuracy of the mass measurement distinguishes the target compound from other molecules with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is a key confirmatory data point.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the bonds within the pyridine and oxazole rings.

Key vibrational modes include C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and C-O-C stretching of the oxazole ring. The presence of these characteristic peaks provides strong evidence for the presence of the pyridyl and oxazole moieties. For instance, the FTIR spectra of pyridine typically show characteristic bands. semanticscholar.org

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
C=N (Pyridine & Oxazole)Stretching1600-1450
C=C (Pyridine & Oxazole)Stretching1600-1450
C-O-C (Oxazole)Stretching1250-1050

Theoretical and Computational Chemistry Approaches to 4 Pyridin 4 Yl Oxazole and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For oxazole (B20620) derivatives, these methods can elucidate the electronic structure and predict reactivity. Methods like Density Functional Theory (DFT) are employed to calculate various molecular properties.

A study on oxazole derivatives using B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory has shown that the reactivity of these compounds is influenced by substituents at the 2, 4, and 5 positions. researchgate.net The electronic effects of these substituents can be wide-ranging. Based on Fukui functions, which are used to describe local reactivity, oxazole derivatives in the gas phase are generally good nucleophilic sites. researchgate.net

For many substituents studied, the calculated Fukui function (fk⁻) values at the Nitrogen position are small when electron-withdrawing groups are present, making this position favorable for hard reactions. researchgate.net Conversely, large fk⁻ values are observed with electron-donating groups, indicating a preference for soft reactions at the Nitrogen position. researchgate.net These calculations predict a reactivity order for electron-rich oxazoles as: 2-substituted > 5-substituted > 4-substituted. researchgate.net This is because electron-donating substituents enhance the reactivity towards electrophilic attack at the pyridine (B92270) nitrogen atom through resonance effects. researchgate.net

Table 1: Predicted Reactivity of Substituted Oxazoles Based on Quantum Chemical Calculations

Substitution Position Substituent Type Predicted Reactivity Trend
2 Electron-donating Highest
5 Electron-donating Intermediate

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of small molecules, such as 4-(Pyridin-4-yl)oxazole and its analogs, to a biological target. researchgate.net

In the context of drug design, molecular docking can screen virtual libraries of compounds against a protein target to identify potential inhibitors. For instance, studies on thiazole-clubbed pyridine scaffolds have utilized molecular docking to determine the binding energy of non-bonding interactions between the ligand and a receptor, such as the SARS-CoV-2 main protease. mdpi.com Similarly, oxazole compounds have been docked against the heme-binding protein of Porphyromonas gingivalis, with results indicating better affinity scores compared to some existing drugs. bioinformation.net

The output of a docking simulation, often a "docking score," provides an estimate of the binding affinity. researchgate.netmdpi.com These simulations also reveal crucial information about the interactions between the ligand and the active site residues of the protein, such as hydrogen bonds and hydrophobic interactions. mdpi.com For example, in a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, molecular docking was a key method to analyze these interactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.comscienceopen.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can be used to study the conformational changes of a ligand and its target, as well as the stability of the ligand-protein complex. mdpi.com

MD simulations are often used in conjunction with molecular docking to refine the docked poses and to get a more accurate assessment of binding stability. mdpi.com For example, the best-docked pose from a molecular docking study can be subjected to MD simulations to understand the thermodynamic properties of the binding. mdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the importance of specific interactions, such as polar and nonpolar interactions, in stabilizing the complex. nih.gov

The stability of the simulation can be validated by analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. mdpi.com For instance, MD simulations have been used to confirm that ligands remain bound to their target throughout the simulation. mdpi.com

In Silico Fragment-Based Drug Design (FBDD) Methodologies

In silico fragment-based drug design (FBDD) is a computational approach that has gained prominence in drug discovery. nih.govnih.govfrontiersin.org This method involves the identification of small molecular fragments that bind to a biological target, which are then grown or linked together to create a more potent lead compound. nih.govfrontiersin.org FBDD offers an efficient way to explore chemical space compared to traditional high-throughput screening. frontiersin.org

Computational tools are essential in FBDD for several steps, including the construction of fragment libraries, the selection of fragments with predicted affinity to a target, and the in silico linkage of these fragments. researchgate.net The "rule-of-three" is often used to guide the construction of fragment libraries, which suggests that fragments should have a molecular weight of less than 300, a cLogP of 3 or less, and other specific properties. mdpi.com

A common FBDD strategy is the deconstruction-reconstruction approach, where known ligands are computationally broken down into fragments, which are then reassembled to generate novel ligands. mdpi.com This approach, along with others, can be used to design new inhibitors for various targets.

Prediction of Binding Affinities and Free Energies

Accurately predicting the binding affinity of a ligand to its target is a major goal of computational drug design. nih.govresearchgate.neted.ac.uk While molecular docking provides a quick estimate, more rigorous methods based on statistical thermodynamics are often required for higher accuracy. nih.goved.ac.uk

Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), are powerful techniques for predicting relative binding free energies between congeneric ligands. acs.org These methods have been successfully applied to various targets, including G-protein coupled receptors (GPCRs). acs.org The use of computer simulations to estimate the absolute binding free energy between a protein and a ligand is a crucial step in computer-aided drug development. researchgate.net

However, these calculations are computationally expensive and can be challenging to perform accurately. nih.goved.ac.ukescholarship.org Despite the challenges, the insights gained from these simulations into the structural basis of binding can be invaluable for lead optimization in drug discovery projects. acs.org

Computational Analysis of Bioisosteric Replacements

Bioisosteres are substituents or groups with similar physical or chemical properties that can be interchanged to improve the biological properties of a compound. deeporigin.com The computational analysis of bioisosteric replacements is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. deeporigin.com

For a molecule like this compound, computational methods can be used to explore various bioisosteric replacements for the oxazole ring or the pyridine ring. For example, the oxazole moiety could potentially be replaced by other five-membered heterocycles like oxadiazoles (B1248032) or thiadiazoles. nih.gov Computational analysis can predict how such a replacement would affect the compound's shape, electronic properties, and interactions with a target protein.

Studies have shown that even subtle changes, such as the arrangement of heteroatoms in an oxadiazole ring, can significantly impact inhibitory activity due to differences in the electron-withdrawing properties of the heterocycle. nih.gov Computational tools, including bioisostere databases and quantum chemical calculations, can aid in the rational design of such replacements. deeporigin.com

Mechanistic Understanding of Biological Activity and Target Engagement of 4 Pyridin 4 Yl Oxazole Derivatives

Anticancer Activity: Mechanistic Investigations and Target Identification

Derivatives of the 4-(pyridin-4-yl)oxazole scaffold have emerged as a promising class of anticancer agents, demonstrating efficacy through a variety of mechanisms. researcher.lifebenthamscience.com These compounds interfere with fundamental processes of cancer cell proliferation, survival, and metastasis by targeting key proteins and pathways involved in oncogenesis. The subsequent subsections detail the primary mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, induction of programmed cell death, and interference with nucleic acid metabolism.

Kinase Inhibition Mechanisms (e.g., Epidermal Growth Factor Receptor (EGFR) Wild-Type and Mutant Forms, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

A primary mechanism through which this compound derivatives exhibit their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. researchgate.net Among the most significant targets are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are key drivers of tumor growth, proliferation, and angiogenesis. rjpbr.comnih.gov

VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Certain pyridine-derived compounds have been specifically designed and synthesized to target the VEGFR-2 enzyme. nih.gov For instance, a novel series of pyridine (B92270) derivatives demonstrated potent inhibitory activity against VEGFR-2. Compound 10 from this series potently inhibited VEGFR-2 with an IC50 value of 0.12 µM, a potency nearly equivalent to the established inhibitor sorafenib (IC50 = 0.10 µM). nih.gov Similarly, compounds 8 and 9 showed very good activity with an IC50 value of 0.13 µM. nih.gov The 1,3,4-oxadiazole (B1194373) moiety, structurally related to the oxazole (B20620) core, is noted to be able to occupy the gatekeeper region of the ATP binding site of VEGFR-2, hindering its function. researchgate.net Computational studies on 1,3,4-oxadiazole derivatives have suggested their potential for selective inhibition of VEGFR-2 over EGFR, with some derivatives showing high binding affinities and potent inhibitory constants. nih.gov

The pyrrolo[2,3-d]pyrimidine nucleus, which is a deaza-isostere of adenine (the core of ATP), is a common feature in many kinase inhibitors targeting both EGFR and VEGFR. rjpbr.com The structural similarities between these scaffolds and the this compound core highlight the potential for these compounds to act as competitive inhibitors at the ATP-binding sites of these kinases, thereby blocking downstream signaling pathways that promote cancer cell growth and survival.

Table 1: VEGFR-2 Inhibition by Pyridine Derivatives

Compound VEGFR-2 IC50 (µM) Reference Compound VEGFR-2 IC50 (µM)
8 0.13 Sorafenib 0.10
9 0.13

This table presents the half-maximal inhibitory concentration (IC50) values of select pyridine derivatives against the VEGFR-2 enzyme, with Sorafenib shown as a reference inhibitor. Data sourced from PubMed. nih.gov

Inhibition of Tubulin Polymerization Pathways

Another significant anticancer mechanism of oxazole-containing compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. researcher.lifebenthamscience.com Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. nih.govresearchgate.net By inhibiting the polymerization of tubulin into microtubules, these agents can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and ultimately, cell death. researchgate.net

Several studies have highlighted the potential of oxazole and related oxadiazole derivatives as potent antimitotic agents that function by inhibiting tubulin polymerization. nih.gov Some of the most potent compounds in these studies inhibited tubulin polymerization at concentrations below 1 microM and were found to compete for the colchicine binding site on tubulin. nih.gov This binding prevents the assembly of microtubules, which is a validated strategy in cancer therapy. nih.gov The development of tubulin inhibitors that bind to the colchicine site is of particular interest as they may circumvent resistance mechanisms associated with other binding sites. nih.gov

For example, a series of 2,4-disubstituted thiazole derivatives, which share structural similarities with the oxazole core, were evaluated as tubulin polymerization inhibitors. researchgate.netresearchgate.net The most potent of these compounds demonstrated significant tubulin polymerization inhibition with an IC50 of 1.49 µM, comparable to the reference drug Combretastatin A-4 (CA-4) which had an IC50 of 2.18 µM. researchgate.net This activity underscores the potential of heterocyclic scaffolds, including this compound, in the design of novel anticancer agents that target the microtubule network.

Table 2: Tubulin Polymerization Inhibition by Heterocyclic Derivatives

Compound Series Most Potent Compound Tubulin Polymerization IC50 (µM) Reference Compound Tubulin Polymerization IC50 (µM)

This table shows the half-maximal inhibitory concentration (IC50) for tubulin polymerization of a potent pyrazole derivative compared to the reference drug CA-4. Data sourced from Delta University Scientific Journal. researchgate.net

Induction of Apoptosis through Mitochondrial Pathways

A crucial outcome of the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. benthamscience.comresearchgate.net A key mechanism for this is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is initiated by various intracellular stresses and converges on the mitochondria, leading to the release of pro-apoptotic factors into the cytoplasm. nih.gov

The process often involves the permeabilization of the mitochondrial outer membrane (MOMP), a step regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Studies on structurally related 1,3,4-oxadiazole derivatives have shown that they can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. For example, the compound OSD , a 1,3,4-oxadiazole derivative, was found to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in HepG2 cells. This shift in the Bax/Bcl-2 ratio is a critical factor in triggering the mitochondrial pathway.

The release of cytochrome c from the mitochondria into the cytosol is a hallmark of this pathway. nih.gov Cytosolic cytochrome c then participates in the formation of the apoptosome, a multi-protein complex that activates initiator caspases, such as caspase-9. nih.gov These initiator caspases, in turn, activate executioner caspases, like caspase-3, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Research has demonstrated that treatment with oxadiazole derivatives leads to the upregulation of both caspase-9 and caspase-3, confirming the activation of this signaling cascade. Furthermore, this induction of apoptosis can be mediated by the tumor suppressor protein p53, which can regulate the expression of Bcl-2 family members.

Interference with Nucleic Acid Synthesis and Purine Mimicry

The structural resemblance of the this compound core to natural purines provides a basis for another anticancer mechanism: interference with nucleic acid synthesis. Purine and pyrimidine analogs are a well-established class of antimetabolites used in chemotherapy. mdpi.com These molecules act as mimics of natural nucleosides and can disrupt the synthesis of DNA and RNA, which are essential for the rapid proliferation of cancer cells. mdpi.com

Antimicrobial Activity: Mode of Action Studies

In addition to their anticancer properties, various oxazole derivatives have demonstrated significant antimicrobial activity. iajps.comnih.gov The mechanisms underlying their ability to inhibit the growth of or kill microorganisms are diverse and are the subject of ongoing research. Key modes of action include the disruption of bacterial cell integrity and the inhibition of essential microbial enzymes.

Antibacterial Mechanisms (e.g., Cell Membrane Disruption, Enzyme Inhibition)

The antibacterial action of this compound and related heterocyclic derivatives often involves a multi-pronged attack on bacterial cells, primarily targeting the cell membrane and essential enzymes.

Cell Membrane Disruption: A common mechanism for many antimicrobial agents is the disruption of the bacterial cytoplasmic membrane. nih.govnih.gov This can lead to the leakage of intracellular components, dissipation of the membrane potential, and ultimately, cell lysis and death. nih.govmdpi.comrsc.org The amphipathic nature of many antimicrobial peptides, which combines cationic and hydrophobic moieties, allows them to interact with and permeabilize the anionic bacterial membrane. nih.gov While not peptides, certain oxazole derivatives may possess physicochemical properties that allow them to similarly insert into and disrupt the lipid bilayer of bacterial membranes. mdpi.com This disruption can be observed through assays that measure the efflux of intracellular ions like K+ or the depolarization of the membrane using potential-sensitive dyes. nih.gov

Enzyme Inhibition: Another critical antibacterial strategy is the inhibition of essential bacterial enzymes. iajps.com DNA gyrase, an enzyme crucial for DNA replication, transcription, and repair in bacteria, is a common target. rsc.org A study on new quinazolin-2,4-dione derivatives incorporating oxazole moieties identified them as potential antibacterial agents acting via the inhibition of DNA gyrase. rsc.org Similarly, other studies have pointed to the inhibition of enzymes involved in metabolic pathways. For example, molecular docking studies of some pyridin-4-yl-1,3,4-oxadiazole derivatives suggested that their antitubercular activity may be related to the inhibition of the sterol 4α-demethylase (CYP51 enzyme), which is vital for the synthesis of the mycobacterial cell wall. mdpi.comnih.gov The inhibitory potential of these compounds is often related to their steric properties and conformational preferences, allowing them to fit into the active sites of these enzymes. iajps.com

Table 3: Antibacterial Activity of Oxazole-Containing Derivatives

Compound Series Proposed Mechanism Target Organism(s)
Quinazolin-2,4-dione-oxazoles DNA Gyrase Inhibition E. coli, P. aeruginosa, B. subtilis, S. aureus

This table summarizes the proposed antibacterial mechanisms and target organisms for different series of oxazole and oxadiazole derivatives. Data sourced from RSC Publishing rsc.org and MDPI. nih.gov

Antifungal Mechanisms

While direct studies on this compound are limited, research into its close structural isomers, specifically 1,3,4-oxadiazole derivatives bearing a pyridin-4-yl moiety, provides significant insight into potential antifungal mechanisms. The primary modes of action identified for these related compounds involve the disruption of essential fungal cellular processes.

One key mechanism is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its synthesis is a critical pathway for fungal survival. Derivatives of pyridinyl-oxadiazole have been shown to target lanosterol-14α-demethylase, a cytochrome P450 enzyme (CYP51) that plays a crucial role in the conversion of lanosterol to ergosterol. mdpi.com By fitting into the active site of this enzyme, the compounds disrupt the ergosterol synthesis pathway, leading to a compromised cell membrane, altered fluidity and permeability, and ultimately, inhibition of fungal growth. mdpi.com

Another proposed mechanism of action for related oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH) . mdpi.comfrontiersin.org SDH is a key enzyme complex involved in both the citric acid cycle and the electron transport chain, making it central to fungal respiration and energy production. Molecular docking studies have suggested that these compounds can bind to the active site of SDH through a combination of hydrogen bonds and hydrophobic interactions. mdpi.comfrontiersin.org This inhibition disrupts the fungal cell's ability to produce ATP, leading to cell death.

Enzyme Inhibition Profiles and Specificity

Derivatives containing the pyridinyl-oxazole or a closely related scaffold have demonstrated inhibitory activity against a variety of enzymes implicated in human disease. The specificity of these interactions is often dictated by the substitution patterns on the core heterocyclic structure.

While not a this compound, the related fused heterocyclic compound, 1-(oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one (LEI104), was identified as a reversible inhibitor of Diacylglycerol Lipase α (DAGLα). nih.gov This enzyme is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). LEI104, an α-ketoheterocycle, was found to have an IC50 of 501 nM against DAGLα in a natural substrate assay. nih.gov However, it was weakly active in cellular assays and showed a lack of selectivity over fatty acid amide hydrolase (FAAH). nih.gov Structure-guided modeling based on LEI104 led to the development of LEI105, which demonstrated significantly improved potency. nih.gov

Compound NameTarget EnzymeIC50 (nM)
LEI104Diacylglycerol Lipase α (DAGLα)501
LEI105Diacylglycerol Lipase α (DAGLα)13

No direct research has been found specifically identifying this compound derivatives as inhibitors of Histone Deacetylase 6 (HDAC6). However, structurally related heterocyclic compounds have been developed as highly selective and potent HDAC6 inhibitors. Notably, compounds featuring a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety act as mechanism-based, slow-binding inhibitors of HDAC6. nih.govmdpi.comunimi.it The proposed mechanism involves an enzyme-catalyzed hydrolysis and ring-opening of the oxadiazole within the HDAC6 active site. nih.govmdpi.com This process forms a tight-binding, long-lived enzyme-inhibitor complex, leading to essentially irreversible inhibition. nih.gov This demonstrates that the oxadiazole ring, an isomer of the oxazole ring, can serve as an effective pharmacophore for potent and selective HDAC6 inhibition. unimi.itnih.gov

The inhibition of α-amylase is a therapeutic strategy for managing postprandial hyperglycemia in type II diabetes. nih.gov This enzyme is responsible for the hydrolysis of starch into simpler sugars. nih.gov A structural isomer, 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} ethan-1-ol, has been evaluated for its α-amylase inhibitory potential. Studies showed that the position of the nitrogen atom in the pyridine ring significantly influences activity. The pyridine-4-yl derivative was found to be less potent than the corresponding pyridine-2-yl derivative, highlighting the importance of substituent placement for enzyme-ligand interaction. nih.gov The mechanism of action involves blocking the enzyme's active site, thereby hindering the breakdown of 1,4-glycosidic linkages in starch and slowing glucose absorption. nih.gov

Compound NameTarget EnzymeIC50 (µg/mL)% Inhibition
2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-olα-Amylase15.45 ± 0.2097.20
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-olα-Amylase299.11 ± 0.3116.3

The pyridinyl-oxadiazole scaffold has been investigated for its potential to inhibit key enzymes of SARS-CoV-2. The compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline was identified as a dual inhibitor, targeting both the Papain-like protease (PLpro) and the spike protein's receptor-binding domain (RBD). nih.gov PLpro is an essential enzyme for viral replication, while the spike RBD is crucial for viral entry into host cells. This dual-action mechanism presents a compelling strategy for antiviral development. Additionally, other 1,2,4-oxadiazole (B8745197) derivatives have been found to inhibit the SARS-CoV-2 main protease (Mpro), another critical enzyme for viral replication. nih.gov

Compound NameTarget Enzyme/ProteinIC50 (µM)
2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]anilineSARS-CoV-2 PLpro7.197
2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]anilineSARS-CoV-2 Spike Protein RBD8.673

Receptor Agonism/Antagonism Mechanisms (e.g., Free Fatty Acid Receptor (GPR40) Agonism)

The Free Fatty Acid Receptor 1 (GPR40), highly expressed in pancreatic β-cells, is a therapeutic target for type 2 diabetes. While there is no specific data on this compound derivatives acting on GPR40, related compounds containing an oxazole ring have shown significant activity. Phenoxymethyl 1,3-oxazole derivatives have been identified as potent and selective agonists of GPR40. The mechanism of GPR40 agonism involves the binding of the ligand to the receptor, which stimulates glucose-dependent insulin secretion from pancreatic β-cells. This glucose dependency is a key advantage, as it reduces the risk of hypoglycemia. Although a direct link has not been established for the this compound scaffold, the demonstrated activity of other oxazole-containing molecules suggests its potential as a core for designing novel GPR40 agonists.

Antiparasitic Activity Mechanisms (e.g., Kinetoplastid Trypanosoma brucei Inhibition)

The precise molecular mechanism of action for this compound against the kinetoplastid parasite Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), has not been definitively elucidated in publicly available research. However, the investigation of structurally related compounds, particularly those containing oxazole and pyridine moieties, provides significant insights into potential antiparasitic pathways. The anti-trypanosomal activity of such heterocyclic compounds is often identified through whole-organism high-throughput screening, which prioritizes phenotypic effects, such as growth inhibition, before delving into specific target identification. nih.gov

Research into broader families of oxazole-containing compounds has revealed potent activity against T. brucei. For instance, a high-throughput screening of a vast compound library identified 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a novel and potent class of inhibitors of T. brucei. nih.gov While this series features a more complex fused ring system compared to this compound, the presence of the linked oxazole and pyridine structures is a noteworthy shared feature. The structure-activity relationship (SAR) within the anilide series was found to be sharp, indicating that small chemical modifications can lead to significant changes in efficacy and selectivity against the parasite versus mammalian cells. nih.gov

The general mechanisms by which heterocyclic compounds exert their effects on kinetoplastids like T. brucei are varied. Key parasite-specific pathways that are often targeted include:

Protein Kinases: T. brucei possesses a unique kinome that differs from that of its human host. These protein kinases are crucial for regulating various cellular processes, including the cell cycle, and represent promising drug targets. The development of selective kinase inhibitors is a major focus of anti-trypanosomal drug discovery.

Proteasome Inhibition: The kinetoplastid proteasome is another validated target for therapeutic intervention. Its inhibition disrupts protein turnover, leading to the accumulation of damaged or misfolded proteins and ultimately, parasite death. A notable example is GNF6702, an oxazole-containing compound that has shown efficacy as a kinetoplastid proteasome inhibitor. acs.org

RNA Processing: Unique aspects of trypanosomal RNA metabolism, such as trans-splicing, offer further opportunities for selective inhibition. Acoziborole, a benzoxaborole derivative, has a mode of action that involves the inhibition of the cleavage and polyadenylation specificity factor 3 (CPSF3), a key enzyme in mRNA processing. plos.org

Disruption of Nucleic Acid and Protein Synthesis: Some compounds have been shown to interfere with the fundamental processes of DNA, RNA, and protein synthesis in trypanosomes. nih.gov

Given the structural motifs of this compound, it is plausible that its anti-trypanosomal activity, if confirmed, could involve one or more of these or other established mechanisms. The pyridine ring, for instance, is a common feature in many bioactive molecules and can be involved in forming crucial interactions with biological targets. The oxazole core serves as a rigid scaffold that can be appropriately substituted to optimize binding to a specific protein target. Further research, including target-based screening and chemical proteomics, would be necessary to identify the specific molecular targets of this compound within T. brucei and to fully understand its mechanism of engagement.

Research Findings on Structurally Related Compounds

Detailed studies on the 3-(oxazolo[4,5-b]pyridin-2-yl)anilide series have provided valuable data on the potential of this scaffold. The table below summarizes the in vitro activity of a selection of these compounds against Trypanosoma brucei rhodesiense (the human pathogenic strain) and their cytotoxicity against a mammalian cell line (L6 rat myoblasts).

CompoundStructureT.b. rhodesiense IC50 (nM)L6 Cell Line IC50 (µM)Selectivity Index (SI)
5 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide derivative91>64>703
Parent Compound Basic 3-(oxazolo[4,5-b]pyridin-2-yl)anilide>10,000>64-

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. The Selectivity Index (SI) is the ratio of the cytotoxicity (L6 IC50) to the anti-trypanosomal activity (T.b. rhodesiense IC50), with a higher value indicating greater selectivity for the parasite.

The data clearly demonstrates that specific substitutions on the anilide ring are crucial for potent and selective anti-trypanosomal activity. Compound 5 , the most active in the series, exhibits an IC50 of 91 nM against T.b. rhodesiense and a selectivity index of over 700, highlighting the potential of the oxazolo-pyridine scaffold in designing effective and non-toxic therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 4 Pyridin 4 Yl Oxazole Analogs for Optimized Biological Profiles

Impact of Substituents on the Oxazole (B20620) Ring System

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a versatile scaffold that can be functionalized at its C2 and C5 positions. mdpi.com Substituents on this ring can profoundly alter a molecule's interaction with its biological target.

The electronic nature (electron-donating or electron-withdrawing) and steric bulk of substituents on the oxazole ring directly modulate receptor binding affinity. nih.gov

Electronic Effects: The oxazole ring itself has specific electronic properties; the nitrogen and oxygen atoms influence its aromaticity and electron distribution. nih.gov Adding electron-withdrawing groups, such as halogens or nitro groups, can enhance interactions like hydrogen bonding or halogen bonding with receptor sites. In studies of 1,3,4-oxadiazole (B1194373) derivatives, the presence of electron-withdrawing groups like p-Cl and p-NO2 on a phenyl ring attached to the heterocycle was found to increase anticonvulsant and antimicrobial activity. nih.gov Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can increase electron density and affect the molecule's lipophilicity and ability to engage in hydrophobic interactions.

Steric Effects: The size and shape of substituents play a crucial role in determining how well a ligand fits into its binding site. nih.gov Bulky groups can cause steric hindrance, preventing optimal binding if the pocket is narrow. However, in other cases, a larger group might be necessary to establish favorable van der Waals contacts in a broader pocket. A 3D-QSAR study on 1,3,4-oxadiazole derivatives with antimycobacterial activity revealed that larger, bulky substituents tend to reduce activity, indicating a sterically constrained binding site. researchgate.net Therefore, a delicate balance must be struck between substituent size and the topology of the target receptor.

Position on Oxazole RingSubstituent TypePotential Impact on Biological ActivityRationale
C2Small, Electron-Withdrawing (e.g., -F, -Cl)IncreaseMay form halogen bonds and enhance binding affinity without steric clash.
C2Bulky Alkyl Group (e.g., -t-Butyl)DecreasePotential for steric hindrance within the receptor binding pocket. researchgate.net
C5Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH2)IncreaseCan form specific, directional interactions with key residues in the target protein.
C5Aromatic Ring (e.g., Phenyl)VariableCan engage in π-π stacking but may alter the overall conformation.

Role of the Pyridyl Moiety and its Orientation

The pyridine (B92270) ring is not merely a structural component but an active contributor to the molecule's pharmacodynamic profile. Its nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand in its binding site. The position of this nitrogen atom is paramount. SAR studies on analogous 5-(pyridin-yl)-1,3,4-thiadiazole derivatives, which are potent inhibitors of Bloom Helicase, demonstrated this importance clearly. The 4-pyridyl and 3-pyridyl analogs exhibited comparable, potent activity, while the 2-pyridyl analog was inactive. nih.gov This suggests that the specific location and accessibility of the nitrogen's lone pair of electrons are crucial for the desired biological effect. The inactivity of the 2-pyridyl isomer could be due to steric hindrance from the adjacent oxazole ring or an unfavorable orientation for hydrogen bonding within the receptor. nih.gov

AnalogRelative ActivityPlausible Reason
4-(Pyridin-4 -yl)oxazoleActiveOptimal orientation of the pyridine nitrogen for receptor interaction. nih.gov
4-(Pyridin-3 -yl)oxazoleActiveNitrogen position still allows for effective hydrogen bond formation. nih.gov
4-(Pyridin-2 -yl)oxazoleInactiveSteric clash or improper nitrogen orientation prevents key interactions. nih.gov

Influence of Linker Chemistry and Bridging Units

While the core structure involves a direct bond between the pyridine and oxazole rings, the introduction of linkers or bridging units can significantly alter a compound's properties. Linkers can increase the distance between the two rings, allowing them to bind to separate sub-pockets of a receptor. The chemical nature of the linker—its length, rigidity, and polarity—can fine-tune the molecule's conformational flexibility and solubility. In the development of kinase inhibitors, for example, replacing an alkynyl linker in Ponatinib with a 1,2,4-oxadiazole (B8745197) ring was a successful strategy. nih.gov This demonstrates that a heterocyclic ring can itself act as a rigid, bioisosteric linker, maintaining a favorable orientation between two other crucial moieties while potentially introducing new interaction points and improving metabolic stability. nih.gov

Rational Design Principles Based on SAR Data

The accumulated SAR data provides a roadmap for the rational design of more effective 4-(pyridin-4-yl)oxazole analogs. Key principles include:

Preservation of the Pyridyl Nitrogen Position: The 4-pyridyl or 3-pyridyl orientation appears essential for activity in many contexts, likely due to its role as a hydrogen bond acceptor. nih.gov Modifications that alter or obstruct this nitrogen should be avoided.

Strategic Functionalization of the Oxazole Ring: The C2 and C5 positions are prime locations for introducing substituents to modulate potency and selectivity. Small, electron-withdrawing groups are often beneficial. nih.gov

Balancing Lipophilicity and Solubility: The pyridine moiety generally improves aqueous solubility. nih.gov Subsequent modifications must maintain a balance (often described by LogP) to ensure both target affinity and appropriate pharmacokinetic properties.

Conformational Constraint: Introducing rigid linkers or substituents that lock the molecule into its "bioactive" conformation can lead to a significant increase in potency. This reduces the entropic penalty of binding.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape of a molecule is intrinsically linked to its biological function. mdpi.com For this compound analogs, a key conformational parameter is the dihedral angle between the pyridine and oxazole rings. This angle determines the degree of planarity of the system. A more planar conformation might be favored for π-π stacking interactions with aromatic amino acid residues in a binding site, whereas a twisted conformation might be required to fit into a non-planar pocket.

Crystallographic studies of related molecules provide insight into likely low-energy conformations. For example, the analysis of 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole revealed that the oxazole ring forms distinct dihedral angles with the pyridyl rings at different positions (6.92° with the ring at position 2, and 60.96° with the rings at positions 4 and 5). nih.gov This indicates a significant twist from planarity is structurally feasible. Computational modeling suggests that for some linked heterocyclic systems, the conformation can be fixed by intramolecular hydrogen bonds, enforcing coplanarity. lookchem.com Understanding the preferred conformation and its correlation with activity is a critical aspect of drug design, often investigated through computational chemistry and experimental methods like NMR. mdpi.com

Emerging Applications and Material Science Contributions of 4 Pyridin 4 Yl Oxazole Derivatives

Catalysis: Role as Ligands in Asymmetric and Metal-Catalyzed Reactions

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure molecules. dicp.ac.cn Pyridine-oxazoline (PyOX) type ligands, which share a similar structural motif with 4-(pyridin-4-yl)oxazole, have become increasingly popular in this domain. researchgate.netrsc.org While research on chiral pyridine-oxazoline ligands has been more extensive, the potential of chiral oxazole-pyridine ligands is now being recognized. dicp.ac.cn

Derivatives of this compound can act as N,N-bidentate ligands, where both the pyridine (B92270) and oxazole (B20620) nitrogen atoms coordinate with a metal center. This coordination is crucial for creating a chiral environment around the metal, which in turn directs the stereochemical outcome of a reaction. The electronic properties and steric hindrance of the ligand can be fine-tuned by introducing various substituents on either the pyridine or oxazole ring, thereby influencing the reactivity and enantioselectivity of the catalytic system. dicp.ac.cn

One notable application of a related chiral oxazole-pyridine ligand system was in the enantioselective palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. In this study, a novel class of [2.2]paracyclophane-based planar-chiral oxazole-pyridine N,N-ligands demonstrated superior performance, yielding chiral cis-hydrobenzofurans, which are significant bioactive molecules. dicp.ac.cn This highlights the promising potential of the chiral oxazole-pyridine scaffold as an efficient class of N,N-ligands in asymmetric catalysis. dicp.ac.cn The development of such ligands remains a key area of interest, as they offer unique electronic and steric properties compared to the more traditional pyridine-oxazoline and bipyridine ligands. dicp.ac.cnresearchgate.netrsc.org

Ligand TypeMetal CatalystReaction TypeProductSignificance
Planar-chiral oxazole-pyridinePalladiumAsymmetric acetoxylative cyclizationChiral cis-hydrobenzofuransDemonstrated high efficiency and enantioselectivity for bioactive molecules. dicp.ac.cn
Pyridine-oxazolineIridiumAsymmetric hydrogenationChiral alkanesWidely used in various asymmetric transformations. researchgate.net
Pyridine-oxazolineVarious transition metalsMultiple asymmetric reactionsVarious chiral productsA versatile and established class of ligands in asymmetric catalysis. rsc.orgacs.org

Advanced Materials Science

The optoelectronic properties of organic molecules are at the forefront of materials science research, with applications ranging from light-emitting diodes to semiconductors. The constituent pyridine and oxazole rings in this compound suggest its potential utility in this field.

In the realm of OLEDs, materials containing pyridine and oxadiazole (an isomer of oxazole) moieties have been investigated for their electron-transporting and hole-blocking capabilities. acs.org These properties are attributed to the electron-deficient nature of these heterocyclic rings. A hybrid molecule incorporating both pyridine and oxadiazole has been shown to enhance electron-injection abilities in OLED devices. acs.org Given the similar electronic characteristics of oxazole and oxadiazole, it is plausible that this compound derivatives could exhibit comparable functionalities.

Research on pyrene-pyridine integrated systems has also shown their potential as hole-transporting materials (HTMs) in OLEDs. semanticscholar.org These materials have demonstrated suitable highest occupied molecular orbital (HOMO) levels for efficient hole injection and have contributed to stable device performance with reduced efficiency roll-off. semanticscholar.org The incorporation of a this compound core into such systems could further modulate the electronic properties and enhance device efficiency. The inherent thermal stability and high photoluminescence quantum yield often associated with oxadiazole derivatives are desirable traits for OLED materials, suggesting that oxazole-containing compounds could be promising candidates for further investigation. acs.org

Organic semiconductors are integral components of modern electronics. The electronic and optical properties of a 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) molecule, a related oxadiazole derivative, have been studied, revealing its semiconducting nature. researchgate.net An experimental optical band gap of approximately 3.84 eV was determined for this compound, indicating its potential for use in optoelectronic applications. researchgate.net Theoretical calculations of properties such as the refractive index and optical conductivity further support the suitability of such oxadiazole derivatives for the optoelectronics industry. researchgate.net The π-conjugated system formed by the interconnected pyridine and oxazole rings in this compound provides a backbone for charge transport, a fundamental requirement for a semiconducting material. The ability to modify the structure and thereby tune the band gap makes these compounds attractive targets for the development of new organic semiconductors.

Agrochemical Research and Development (e.g., Herbicides, Pesticides, Fungicides)

The oxazole ring is a significant scaffold in the discovery of new agricultural chemicals, with derivatives exhibiting a broad spectrum of biological activities. bohrium.com Oxazole-containing compounds have shown promise as fungicides, insecticides, and herbicides. bohrium.com Similarly, pyridine derivatives are widely used in the agrochemical industry. researchgate.net The combination of these two moieties in this compound derivatives has led to the development of novel compounds with potent biological activities.

In recent studies, a series of novel pyridyl-oxazole carboxamides were synthesized and evaluated for their fungicidal properties. nih.gov Several of these compounds exhibited excellent activity against common plant pathogens. For instance, at a concentration of 100 mg/L, compounds 6a–6e, 6g, and 6h showed 100% fungicidal activity against Botrytis cinerea, and compound 6b was 100% effective against Rhizoctonia solani. nih.gov These findings underscore the potential of the pyridyl-oxazole framework in designing new and effective fungicides to combat plant diseases that affect crop yield and quality. bohrium.comnih.gov

The search for new pesticides is driven by the need to overcome resistance to existing treatments and to develop compounds with improved safety profiles. bohrium.com The structural diversity offered by oxazole derivatives makes them a valuable platform for the discovery of novel agrochemicals. bohrium.com Research in this area continues to explore the structure-activity relationships of these compounds to optimize their efficacy against a range of agricultural pests and diseases. bohrium.comresearchgate.net

Compound ClassTarget Pest/PathogenExample ActivityReference
Pyridyl-oxazole carboxamidesBotrytis cinerea100% inhibition at 100 mg/L for several derivatives. nih.gov nih.gov
Pyridyl-oxazole carboxamidesRhizoctonia solani100% inhibition at 100 mg/L for compound 6b. nih.gov nih.gov
General Oxazole DerivativesVarious FungiEffective against Magnaporthe oryzae, Alternaria solani. bohrium.com bohrium.com
General Oxazole DerivativesInsects and MitesSome compounds act as chitin synthesis inhibitors. bohrium.com bohrium.com

Future Perspectives and Unexplored Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of oxazole-based molecules has traditionally relied on established methods, but the growing emphasis on green chemistry is paving the way for more sustainable and efficient approaches. nih.govscielo.org.corsc.org Future research in the synthesis of 4-(pyridin-4-yl)oxazole and its derivatives will likely focus on the development of methodologies that are not only high-yielding but also environmentally benign.

One promising avenue is the refinement of one-pot synthesis techniques, which can significantly reduce waste and improve efficiency. mdpi.com For instance, the van Leusen oxazole (B20620) synthesis, a powerful tool for constructing the oxazole ring, could be adapted to more sustainable conditions, such as using biodegradable solvents like Cyrene™ as an alternative to more toxic options like DMF and DMSO. nih.govmdpi.com Additionally, the development of novel catalysts, such as reusable ZnO-CTAB nanocrystals, could offer eco-friendly and cost-effective routes for the synthesis of related heterocyclic systems. rsc.org

Furthermore, the exploration of C-H activation strategies presents an atom-economical approach to the synthesis of complex pyridyl-oxazole architectures. mdpi.comresearchgate.net By directly functionalizing C-H bonds, these methods can streamline synthetic routes and minimize the generation of stoichiometric byproducts. Future efforts in this area could lead to more direct and efficient ways to synthesize a diverse library of this compound derivatives.

A summary of potential sustainable synthetic approaches is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Research Focus
One-Pot Reactions Reduced waste, increased efficiency, lower operational costsDevelopment of novel catalytic systems and optimization of reaction conditions.
Green Solvents Use of biodegradable and non-toxic solvents, reduced environmental impactExploring solvents like Cyrene™ for various synthetic transformations. nih.gov
Reusable Catalysts Cost-effective, reduced metal contamination in productsDesigning robust and easily recoverable catalysts like ZnO-CTAB nanocrystals. rsc.org
C-H Activation Atom-economical, streamlined synthetic routesDiscovery of new catalysts and methodologies for direct C-H functionalization. researchgate.net

Deepening Mechanistic Understanding of Complex Reactivity

A thorough understanding of the reactivity of the this compound system is crucial for its rational application in the design of new molecules. While the synthesis of this scaffold has been explored, a deeper mechanistic understanding of its participation in more complex reactions remains an area for future investigation.

For instance, the behavior of oxazoles in Diels-Alder reactions, which can lead to the formation of substituted pyridines, warrants further study. researchgate.net Elucidating the factors that govern the regioselectivity and stereoselectivity of these cycloadditions will enable more precise control over the synthesis of complex molecular architectures.

Moreover, a detailed investigation into the mechanisms of metal-catalyzed cross-coupling reactions involving the this compound core is needed. researchgate.net Understanding the intricate steps of these catalytic cycles can lead to the development of more efficient and selective synthetic methods. Future research could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to unravel these complex reaction pathways.

Exploration of New Biological Targets and Pathways

The pyridyl-oxazole moiety is a key component in a variety of biologically active natural products and synthetic molecules. nih.gov While the anticancer potential of some pyridyl-oxazole derivatives has been investigated, there is a vast, unexplored landscape of other biological targets and therapeutic pathways. researchgate.netconnectjournals.com

Future research should focus on screening this compound-based compound libraries against a wider range of biological targets. This could include enzymes, receptors, and protein-protein interactions implicated in various diseases. For example, the ability of linear and branched pyridyl-oxazole oligomers to interact with G-quadruplex DNA suggests their potential as anticancer agents that target oncogene promoters like c-myc. researchgate.net

Furthermore, the structural similarities of pyridyl-oxazoles to other bioactive heterocyclic systems, such as oxadiazoles (B1248032) and thiazoles, suggest that they may exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net A systematic evaluation of the biological activity of this compound derivatives could lead to the discovery of novel therapeutic agents for a variety of diseases.

Potential Biological TargetsTherapeutic AreaRationale
G-Quadruplex DNA CancerTargeting oncogene promoters to inhibit cancer cell proliferation. researchgate.net
Kinases Cancer, InflammationThe pyridine (B92270) and oxazole motifs are common in kinase inhibitors.
Ghrelin O-acyltransferase (GOAT) Obesity, DiabetesTargeting this enzyme could lead to new treatments for metabolic disorders. nih.gov
Bacterial and Viral Enzymes Infectious DiseasesThe heterocyclic nature of the scaffold suggests potential antimicrobial activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. premierscience.comijirt.orgijettjournal.orgmednexus.orgresearchgate.net The application of these computational methods to the design and discovery of novel this compound derivatives holds immense promise.

Furthermore, machine learning models can be trained on existing datasets to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. researchgate.net This can help to prioritize the synthesis of candidates with favorable drug-like properties, thereby reducing the time and cost associated with preclinical development. The use of AI can also aid in identifying new biological targets for this compound derivatives by analyzing large-scale biological data. premierscience.com

Investigation into Supramolecular Chemistry and Self-Assembly of Pyridyl-Oxazole Systems

The pyridine and oxazole moieties within the this compound scaffold possess features that make them attractive building blocks for supramolecular chemistry and the construction of self-assembling systems. nih.govrsc.orgresearchgate.net The nitrogen atoms in both the pyridine and oxazole rings can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. nih.govul.ie

Future research could explore the design of this compound derivatives that can self-assemble into well-defined nanostructures, such as micelles, vesicles, or gels. These supramolecular assemblies could have applications in areas such as drug delivery and bioimaging. nih.gov For example, the encapsulation of therapeutic agents within self-assembled pyridyl-oxazole-based nanocarriers could enhance their solubility, stability, and targeted delivery to diseased tissues.

The ability of pyridine-type ligands to coordinate with metal ions also opens up possibilities for the construction of metal-organic frameworks (MOFs) and other coordination polymers. These materials could exhibit interesting properties, such as porosity, catalysis, and luminescence, making them suitable for a range of applications in materials science.

Q & A

Q. Q1. What are the primary synthetic routes for 4-(Pyridin-4-yl)oxazole, and how do reaction conditions influence yield?

A1. Synthesis typically involves cyclization or cross-coupling strategies. Key methods include:

  • Cyclodehydration : Oxazole rings can be formed via microwave-assisted cyclodehydration of β-hydroxy amides and pyridinyl-substituted precursors under acidic conditions (e.g., acetic anhydride) .
  • Cross-Coupling : Pd-catalyzed Suzuki-Miyaura coupling can introduce pyridin-4-yl groups to preformed oxazole intermediates. For example, coupling 4-bromooxazole with pyridin-4-ylboronic acid using PdCl₂(dppf) and K₃PO₄ in DMF at 80°C .
Method Catalyst/Reagent Yield Conditions
Microwave CyclodehydrationAcetic anhydride>85%150°C, 20 min, microwave
Pd-Catalyzed CouplingPdCl₂(dppf), K₃PO₄60–75%DMF, 80°C, 12 h

Q. Q2. How is the structure of this compound characterized experimentally?

A2.

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., pyridinyl proton signals at δ 8.5–8.7 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths and angles (e.g., oxazole N–O distance ~1.36 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₆N₂O: 146.05 g/mol).

Q. Q3. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

A3.

  • Antimicrobial Testing : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) with MIC values reported .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Research Questions

Q. Q4. How can computational methods guide the optimization of this compound derivatives for target binding?

A4.

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinase ATP pockets). Pyridinyl-oxazole scaffolds show π-π stacking with Phe residues in kinase domains .
  • QSAR Modeling : Hammett constants (σ) correlate electronic effects of substituents (e.g., electron-withdrawing groups at C-2 enhance activity) .

Q. Q5. How do contradictory data arise in the synthesis and bioactivity of this compound analogs?

A5.

  • Synthetic Variability : Microwave vs. conventional heating alters reaction kinetics, leading to divergent by-products (e.g., over-dehydration yielding oxazolones) .
  • Bioactivity Discrepancies : Differences in cell permeability (logP) or metabolic stability (e.g., CYP450-mediated oxidation of methyl groups) affect IC₅₀ values across studies .

Q. Q6. What mechanistic insights exist for the biological activity of pyridinyl-oxazole compounds?

A6.

  • Enzyme Inhibition : Oxazole derivatives inhibit kinases (e.g., EGFR) by competing with ATP binding. Pyridinyl groups enhance selectivity via H-bonding with catalytic lysine residues .
  • Reactive Oxygen Species (ROS) Generation : Electron-deficient oxazoles (e.g., CF₃-substituted analogs) induce ROS in cancer cells, triggering apoptosis .

Q. Q7. How can reaction conditions be optimized for scalable synthesis of this compound?

A7.

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time (e.g., cyclodehydration in <5 min vs. 20 min batch) .
  • Catalyst Screening : Ligand-accelerated catalysis (e.g., XPhos-Pd) increases coupling efficiency (yield >90%) while minimizing Pd waste .

Methodological Considerations

Q. Q8. What analytical techniques resolve challenges in purifying this compound derivatives?

A8.

  • HPLC-PDA : Reverse-phase C18 columns (ACN/H₂O gradient) separate regioisomers (e.g., pyridin-2-yl vs. pyridin-4-yl substitution) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>99% by HPLC) .

Q. Q9. How are stability and degradation pathways of this compound studied?

A9.

  • Forced Degradation Studies : Exposure to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) identifies hydrolytic cleavage of the oxazole ring as the primary degradation route .
  • LC-MS/MS : Degradants (e.g., pyridinyl amides) are characterized via fragmentation patterns .

Q. Q10. What strategies mitigate synthetic bottlenecks in functionalizing the oxazole core?

A10.

  • Protecting Groups : TBDMS protection of hydroxyl groups prevents side reactions during cross-coupling .
  • Late-Stage Functionalization : C–H activation (e.g., Rh-catalyzed) introduces substituents (e.g., -CF₃) post-cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.